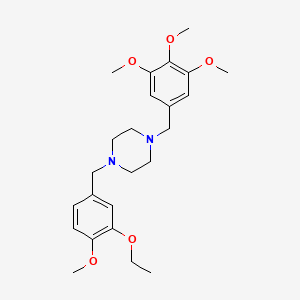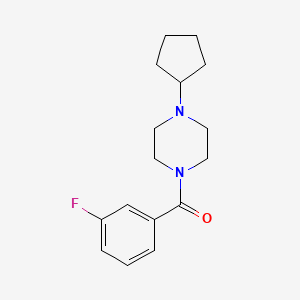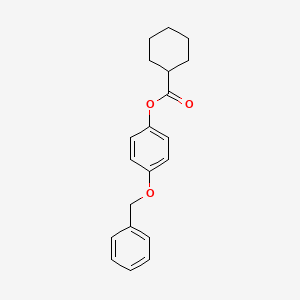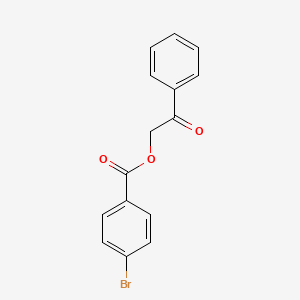![molecular formula C15H12ClN3O3 B10888030 N'-[(Z)-(2-chloro-5-nitrophenyl)(phenyl)methylidene]acetohydrazide](/img/structure/B10888030.png)
N'-[(Z)-(2-chloro-5-nitrophenyl)(phenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group and a phenylmethylene group attached to an acetohydrazide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with phenylhydrazine, followed by the reaction with acetic anhydride. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the phenylmethylene and acetohydrazide moieties.
Phenylhydrazine: Contains the hydrazine functional group but lacks the chlorinated nitrophenyl and acetohydrazide moieties.
Acetohydrazide: Contains the acetohydrazide moiety but lacks the chlorinated nitrophenyl and phenylmethylene groups.
Uniqueness
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the chlorinated nitrophenyl and phenylmethylene groups, along with the acetohydrazide moiety, makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.
Propriétés
Formule moléculaire |
C15H12ClN3O3 |
|---|---|
Poids moléculaire |
317.72 g/mol |
Nom IUPAC |
N-[(Z)-[(2-chloro-5-nitrophenyl)-phenylmethylidene]amino]acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(20)17-18-15(11-5-3-2-4-6-11)13-9-12(19(21)22)7-8-14(13)16/h2-9H,1H3,(H,17,20)/b18-15- |
Clé InChI |
ZQFCAQXOLWVTHT-SDXDJHTJSA-N |
SMILES isomérique |
CC(=O)N/N=C(/C1=CC=CC=C1)\C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canonique |
CC(=O)NN=C(C1=CC=CC=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(E)-[(2E)-2-(benzylimino)-3-cyclohexyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl hydrogen carbonate](/img/structure/B10887961.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887965.png)
![(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887970.png)
![4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol](/img/structure/B10887975.png)

![Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10888001.png)


![4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10888012.png)
![N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine](/img/structure/B10888016.png)


![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10888032.png)
![N'~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B10888034.png)
